(3,5-Dichloropyrazin-2-yl)methanamine
CAS No.: 1211531-66-6
Cat. No.: VC3107183
Molecular Formula: C5H5Cl2N3
Molecular Weight: 178.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211531-66-6 |
|---|---|
| Molecular Formula | C5H5Cl2N3 |
| Molecular Weight | 178.02 g/mol |
| IUPAC Name | (3,5-dichloropyrazin-2-yl)methanamine |
| Standard InChI | InChI=1S/C5H5Cl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H,1,8H2 |
| Standard InChI Key | YBOFANNRTUZILT-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=N1)CN)Cl)Cl |
| Canonical SMILES | C1=C(N=C(C(=N1)CN)Cl)Cl |
Introduction
Chemical Structure and Properties
(3,5-Dichloropyrazin-2-yl)methanamine features a pyrazine ring with two chlorine atoms at positions 3 and 5, and an aminomethyl group at position 2. This specific arrangement of functional groups contributes to its reactivity profile and utility in organic synthesis.
Physical and Chemical Properties
The compound exists in two primary forms: the free base and the hydrochloride salt. The table below summarizes the key physicochemical properties of both forms:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 1211531-66-6 | 2089319-25-3 |
| Molecular Formula | C₅H₅Cl₂N₃ | C₅H₆Cl₃N₃ |
| Molecular Weight | 178.02 g/mol | 214.5 g/mol |
| State at Room Temperature | Solid | Solid |
| IUPAC Name | (3,5-dichloropyrazin-2-yl)methanamine | (3,5-dichloropyrazin-2-yl)methanamine hydrochloride |
| Standard InChI | InChI=1S/C5H5Cl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H,1,8H2 | InChI=1S/C5H5Cl2N3.ClH/c6-4-2-9-3(1-8)5(7)10-4;/h2H,1,8H2;1H |
| InChIKey | YBOFANNRTUZILT-UHFFFAOYSA-N | YBOFANNRTUZILT-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=N1)CN)Cl)Cl | C1=C(N=C(C(=N1)CN)Cl)Cl.Cl |
| PubChem Compound ID | 92135071 | 92135072 |
The compound's structure, featuring a pyrazine core with two chlorine substituents, contributes to its stability and reactivity profile, making it valuable for specific chemical transformations .
Applications in Chemical Research
(3,5-Dichloropyrazin-2-yl)methanamine serves as a valuable building block in organic synthesis, with specific utilities in pharmaceutical research and development.
Synthetic Applications
The primary application of this compound is as a reagent in the synthesis of complex nitrogen heterocycles, particularly:
-
Triazolopyrazines - These compounds have demonstrated various biological activities including potential as kinase inhibitors
-
Other nitrogen-containing heterocyclic systems with pharmaceutical potential
-
Precursor for more complex molecular scaffolds in medicinal chemistry
The presence of two chlorine atoms on the pyrazine ring provides reactive sites for further functionalization through various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
| Biological Activity | Potential Application |
|---|---|
| Kinase inhibition | Cancer research and development of anticancer drugs |
| Antimicrobial activity | Development of novel antibiotics or antifungal agents |
| Antiproliferative effects | Research into cell growth regulation mechanisms |
| Enzyme inhibition | Development of therapeutic agents for various disorders |
Research in the field of pyrazine derivatives often focuses on these activities, particularly their antiproliferative potential and possible applications as kinase inhibitors.
| Supplier | Product Form | Purity | Package Sizes | Status |
|---|---|---|---|---|
| VulcanChem | Free base | Not specified | Various | Available |
| CymitQuimica | Free base | Not specified | 100mg, 250mg, 1g | Discontinued |
| Ambeed/Avantor | Hydrochloride salt | 95% | Not specified | Available |
| AstaTech | Hydrochloride salt | 97% | 1g | Available |
| Combi-Blocks | Hydrochloride salt | Not specified | Not specified | Available |
The compound is primarily marketed to research institutions and pharmaceutical companies for scientific research purposes .
Analytical Methods
Various analytical techniques can be employed to characterize (3,5-dichloropyrazin-2-yl)methanamine and confirm its identity and purity.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 177.99333 | 130.1 |
| [M+Na]+ | 199.97527 | 144.8 |
| [M+NH4]+ | 195.01987 | 138.9 |
| [M+K]+ | 215.94921 | 137.7 |
| [M-H]- | 175.97877 | 131.9 |
| [M+Na-2H]- | 197.96072 | 137.8 |
| [M]+ | 176.98550 | 133.2 |
| [M]- | 176.98660 | 133.2 |
This analytical data supports accurate identification and characterization of the compound in research settings .
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